physicochemical properties of 3-(1,3-Thiazol-2-YL)benzoyl chloride
physicochemical properties of 3-(1,3-Thiazol-2-YL)benzoyl chloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,3-Thiazol-2-YL)benzoyl chloride
Introduction
3-(1,3-Thiazol-2-yl)benzoyl chloride stands as a significant, bifunctional chemical intermediate of interest to researchers in medicinal chemistry, drug development, and materials science. This molecule uniquely combines the electrophilic reactivity of an acyl chloride with the pharmacologically relevant thiazole moiety. The thiazole ring is a privileged structure in drug design, known for its ability to engage in various biological interactions, which enhances the potential of its derivatives as therapeutic agents.[1]
The acyl chloride group is a highly versatile functional group, enabling the covalent linkage of the 3-(thiazol-2-yl)benzoyl scaffold to a diverse range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the systematic generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, handling protocols, and potential applications of 3-(1,3-thiazol-2-yl)benzoyl chloride, serving as a critical resource for laboratory professionals.
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. While a dedicated CAS number for 3-(1,3-thiazol-2-yl)benzoyl chloride is not prominently listed in major databases, its precursor, 3-(1,3-thiazol-2-yl)benzoic acid, is well-documented under CAS Number 847956-27-8.[2] All properties of the title compound are derived from this foundational structure.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | 3-(1,3-thiazol-2-yl)benzoyl chloride | --- |
| Molecular Formula | C₁₀H₆ClNOS | Derived |
| Molecular Weight | 223.68 g/mol | Derived |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CS2 | Derived |
| Precursor CAS | 847956-27-8 (for the parent carboxylic acid) | [2] |
Note: Computational properties such as LogP, topological polar surface area (TPSA), and hydrogen bond counts are highly dependent on the software and force field used for calculation. The values presented here are for estimation purposes.
Synthesis and Chemical Reactivity
Synthetic Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and common laboratory-scale synthesis of an acyl chloride is the reaction of its parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3]
The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, followed by a series of steps that ultimately eliminate SO₂ and HCl to yield the benzoyl chloride derivative.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[4]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of 3-(1,3-Thiazol-2-yl)benzoyl chloride
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(1,3-thiazol-2-yl)benzoic acid (1.0 eq). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 eq) via a syringe or dropping funnel.
-
Reaction: Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[4] Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and stir.
-
Monitoring: Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete when the solution becomes clear.
-
Work-up: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The crude benzoyl chloride product can be purified by vacuum distillation to yield the final product.
Chemical Reactivity Profile
The reactivity of 3-(1,3-thiazol-2-yl)benzoyl chloride is dominated by the electrophilic nature of the acyl chloride carbonyl carbon. It is a potent acylating agent that reacts readily with a wide range of nucleophiles.
-
Hydrolysis: It is highly moisture-sensitive and will readily hydrolyze upon contact with water to revert to the parent carboxylic acid and hydrochloric acid.[5] This necessitates handling and storage under anhydrous conditions.
-
Alcoholysis: Reaction with alcohols yields the corresponding esters.
-
Aminolysis: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications for this type of reagent in drug discovery.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, it can acylate aromatic rings.[5]
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic & Thiazole Protons | δ 7.5 - 8.5 ppm | Deshielded protons on the benzene and thiazole rings. The exact splitting pattern will be complex. |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 172 ppm | Characteristic region for acyl chloride carbonyl carbons. |
| Aromatic & Thiazole Carbons | δ 115 - 160 ppm | Multiple signals corresponding to the carbons of the two rings. | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1770 - 1815 cm⁻¹ (strong) | A very strong and sharp absorption band, characteristic of the C=O bond in an acyl chloride. |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Medium to weak absorptions from the benzene and thiazole rings. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 223 & 225 | Expected to show two peaks in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. |
Safety, Handling, and Storage
As an analog of benzoyl chloride, 3-(1,3-thiazol-2-yl)benzoyl chloride is presumed to be a hazardous substance requiring strict safety protocols. The information below is based on the known hazards of benzoyl chloride.[6][7][8]
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[8]
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.[5][9]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Water-Reactive: Reacts with water, potentially violently, to release heat and corrosive hydrogen chloride gas.[5][7]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood.[7]
-
-
Handling and Storage:
Applications in Research and Drug Development
The primary utility of 3-(1,3-thiazol-2-yl)benzoyl chloride is as a molecular scaffold and building block for the synthesis of more complex molecules. Its bifunctional nature allows for the introduction of the thiazole-benzoyl moiety into various chemical structures.
Caption: Use as a scaffold for creating amide and ester libraries.
This strategy is fundamental in medicinal chemistry for:
-
Lead Optimization: Modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties.
-
SAR Studies: Synthesizing a library of amides and esters to probe how different "R" groups affect biological activity.
-
Fragment-Based Drug Design: Using the molecule as a fragment to build larger, more potent drug candidates.
The thiazole ring itself is present in numerous FDA-approved drugs, valued for its metabolic stability and diverse interaction capabilities, making this scaffold particularly attractive for developing novel therapeutics.[1]
Conclusion
3-(1,3-Thiazol-2-yl)benzoyl chloride is a highly reactive and valuable chemical intermediate. Its properties are defined by the electrophilic acyl chloride group, making it an excellent agent for acylating a wide variety of nucleophiles. While this reactivity is its primary asset for chemical synthesis, it also dictates the need for stringent safety measures, particularly its moisture sensitivity and corrosive nature. For researchers in drug discovery, this compound offers a direct route to novel amide and ester derivatives containing the pharmacologically significant thiazole ring, positioning it as a key building block in the development of future therapeutics.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Fisher Scientific Company. (2025, May 1). Safety Data Sheet: Benzoyl chloride.
- Tokyo Chemical Industry. (2025, January 16). Safety Data Sheet: Benzoyl Chloride.
- Ing. Petr Švec - PENTA s.r.o. (2025, March 26). Safety Data Sheet: Benzoyl chloride.
- Patel, N. B., & Patel, H. R. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives.
- Al-Masoudi, N. A., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
- NextSDS. (n.d.). 3-(1,3-thiazol-2-yl)benzoyl chloride — Chemical Substance Information.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-(1,3-Thiazol-2-yl)benzoic acid. CAS 847956-27-8.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoyl chloride.
- National Oceanic and Atmospheric Administration. (2010). BENZOYL CHLORIDE. CAMEO Chemicals.
- NextSDS. (n.d.). 3-(1,3-thiazol-4-yl)benzoic acid — Chemical Substance Information.
- Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. IMAP Single Assessment Report.
- NileRed. (2024, June 18). Making benzoyl chloride [Video]. YouTube.
- RCSB Protein Data Bank. (2015, September 18). 5F5 Ligand Summary Page.
- Di Vitto, C., et al. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
- National Institute of Standards and Technology. (n.d.). Benzoyl chloride. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Anary-Abbasinejad, M., et al. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives.
- Livermore, A. H., & Sealock, R. R. (1947). The Synthesis of benzyl-(3)-thiazolium Chloride Analogues of Thiamine. Journal of Biological Chemistry, 167(3), 699-704.
- American Chemical Society. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
- ATAMAN CHEMICALS. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR).
- Mathew, E., & Indian Academy of Sciences. (n.d.). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. SciSpace.
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